Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as substituted anilines and aldehydes, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, advanced purification techniques, and quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific functional groups with others, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of structurally diverse compounds.
Scientific Research Applications
Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. For example, it may inhibit certain enzymes or receptors, modulate signaling pathways, or induce changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other quinoline derivatives with different substituents. Examples include:
- 7-(3,4-dimethoxyphenyl)-4-(2-isopropoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline
- 7-(3,4-dimethoxyphenyl)-4-(2-isopropoxyphenyl)-2-methylquinoline-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C30H35NO6 |
---|---|
Molecular Weight |
505.6g/mol |
IUPAC Name |
ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2-propan-2-yloxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H35NO6/c1-7-36-30(33)27-18(4)31-22-14-20(19-12-13-25(34-5)26(16-19)35-6)15-23(32)29(22)28(27)21-10-8-9-11-24(21)37-17(2)3/h8-13,16-17,20,28,31H,7,14-15H2,1-6H3 |
InChI Key |
KOZMYXWYYAGKJH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(C)C)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(C)C)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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